3-Chloro-N-(2-propyn-1-YL)propionamide
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Overview
Description
3-Chloro-N-(2-propyn-1-YL)propionamide is a chemical compound with the molecular formula C6H8ClNO and a molecular weight of 145.59 g/mol . It is known for its unique structure, which includes a chloro group, a propynyl group, and a propionamide moiety. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2-propyn-1-YL)propionamide typically involves the reaction of 3-chloropropionyl chloride with propargylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2-propyn-1-YL)propionamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Halogens (e.g., bromine) in solvents like carbon tetrachloride.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azides or thiocyanates.
Addition: Formation of dihalides.
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Scientific Research Applications
3-Chloro-N-(2-propyn-1-YL)propionamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2-propyn-1-YL)propionamide involves its interaction with nucleophilic sites on biological molecules. The chloro group can form covalent bonds with nucleophiles, leading to the modification of proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
3-Chloropropionamide: Lacks the propynyl group, making it less reactive in addition reactions.
N-(2-Propyn-1-YL)propionamide: Lacks the chloro group, reducing its ability to participate in substitution reactions.
Uniqueness
3-Chloro-N-(2-propyn-1-YL)propionamide is unique due to the presence of both a chloro group and a propynyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research .
Properties
CAS No. |
42275-96-7 |
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Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.59 g/mol |
IUPAC Name |
3-chloro-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C6H8ClNO/c1-2-5-8-6(9)3-4-7/h1H,3-5H2,(H,8,9) |
InChI Key |
PGROOLCWTKTSFM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCCl |
Origin of Product |
United States |
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